N,N-dimethylformamide;hydrochloride

Catalog No.
S1936264
CAS No.
3397-76-0
M.F
C3H8ClNO
M. Wt
109.55 g/mol
Availability
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N,N-dimethylformamide;hydrochloride

CAS Number

3397-76-0

Product Name

N,N-dimethylformamide;hydrochloride

IUPAC Name

N,N-dimethylformamide;hydrochloride

Molecular Formula

C3H8ClNO

Molecular Weight

109.55 g/mol

InChI

InChI=1S/C3H7NO.ClH/c1-4(2)3-5;/h3H,1-2H3;1H

InChI Key

SAVROPQJUYSBDD-UHFFFAOYSA-N

SMILES

CN(C)C=O.Cl

Canonical SMILES

CN(C)C=O.Cl

N,N-Dimethylformamide;hydrochloride is a compound formed from the combination of N,N-dimethylformamide and hydrochloric acid. N,N-dimethylformamide is an organic solvent with the chemical formula HCON CH3)2\text{HCON CH}_3)_2, characterized as a colorless, odorless liquid that is highly polar and miscible with water and many organic solvents. It serves as a versatile reagent in organic synthesis, often used in reactions requiring a polar aprotic solvent. The hydrochloride form indicates that the dimethylformamide is protonated by hydrochloric acid, enhancing its solubility and reactivity in various chemical processes .

  • Hydrolysis: In the presence of strong acids or bases, it hydrolyzes to yield dimethylamine and formate. For instance, when treated with sodium hydroxide, the reaction can be represented as:
    HCON CH3)2+NaOHHCOONa+ CH3)2NH\text{HCON CH}_3)_2+\text{NaOH}\rightarrow \text{HCOONa}+\text{ CH}_3)_2\text{NH}
  • Vilsmeier-Haack Reaction: This reaction involves the formation of an iminium ion from N,N-dimethylformamide, which subsequently reacts with aromatic compounds to yield formylated products:
     CH3)2N CHCl+ArHArCHO+ CH3)2NH\text{ CH}_3)_2\text{N CHCl}+\text{ArH}\rightarrow \text{ArCHO}+\text{ CH}_3)_2\text{NH}
  • Bouveault Aldehyde Synthesis: In this method, organolithium compounds or Grignard reagents react with N,N-dimethylformamide to produce aldehydes after hydrolysis .

N,N-dimethylformamide has been studied for its biological activities, particularly its role in enhancing cellular processes. It acts as a solvent for various biological compounds and has been utilized in drug formulations due to its ability to facilitate the solubility of hydrophobic drugs. Some studies have indicated potential cytotoxic effects at high concentrations, necessitating careful handling in laboratory settings .

The synthesis of N,N-dimethylformamide typically involves the reaction of dimethylamine with carbon monoxide or methyl formate. The reaction can be summarized as follows:

Dimethylamine+COHCON CH3)2\text{Dimethylamine}+\text{CO}\rightarrow \text{HCON CH}_3)_2

Additionally, it can be produced from dimethylamine hydrochloride and potassium formate through a distillation process .

N,N-dimethylformamide is widely used across various fields:

  • Solvent: It serves as a polar aprotic solvent in organic reactions.
  • Reagent: Used in formylation reactions and as a source of dimethylamine in amination processes.
  • Catalyst: Acts as a catalyst in synthesizing acyl halides and other organic compounds.
  • Material Science: Employed in the fabrication of perovskite solar cells, where it aids in film formation and crystallization .

Studies have shown that N,N-dimethylformamide interacts synergistically with hydrochloric acid to enhance the growth of perovskite films used in solar cells. The interaction improves film morphology and reduces defects by facilitating better coordination with lead ions during the crystallization process . These findings underscore its importance not only as a solvent but also as an active participant in material synthesis.

Several compounds share structural or functional similarities with N,N-dimethylformamide;hydrochloride. Below is a comparison highlighting its uniqueness:

Compound NameFormulaKey Characteristics
DimethylformamideHCON(CH₃)₂Common solvent, versatile reagent
FormamideHCONH₂Less polar than dimethylformamide
N-MethylformamideHCON(CH₃)(NH₂)Contains an amine group; less sterically hindered
Dimethyl sulfoxide(CH₃)₂SOStronger solvent properties; different functional group
AcetamideCH₃CONH₂Less polar; used primarily for amide synthesis

N,N-dimethylformamide stands out due to its high polarity, ability to dissolve a wide range of substances, and its role as both a solvent and reagent in numerous

Dates

Modify: 2023-07-22

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